2-[(5-bromopyrimidin-2-yl)oxy]-N,N-dimethylcyclopentan-1-amine
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Overview
Description
2-[(5-bromopyrimidin-2-yl)oxy]-N,N-dimethylcyclopentan-1-amine is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a bromopyrimidine group attached to a cyclopentanamine structure, which can influence its reactivity and interactions with other molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-bromopyrimidin-2-yl)oxy]-N,N-dimethylcyclopentan-1-amine typically involves multiple steps, starting with the preparation of 5-bromopyrimidine This intermediate can be reacted with cyclopentanone to form the corresponding oxime, which is then reduced to the amine
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely be scaled up using continuous flow reactors or large batch reactors. The reaction conditions would be optimized to ensure high yield and purity, with careful control of temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The amine group can be oxidized to form a nitro compound.
Reduction: : The bromine atom can be reduced to form a hydrogen bromide derivative.
Substitution: : The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) can be used for substitution reactions.
Major Products Formed
Oxidation: : Nitro derivatives of the compound.
Reduction: : Hydrogen bromide derivatives.
Substitution: : Hydroxyl or amino derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of bromopyrimidine derivatives on biological systems. It can serve as a probe to investigate cellular processes and pathways.
Medicine
In medicine, this compound has potential applications in drug discovery and development. Its structural features may make it useful in the design of new therapeutic agents.
Industry
In industry, this compound can be used in the production of specialty chemicals and materials. Its unique properties may be exploited in various industrial processes.
Mechanism of Action
The mechanism by which 2-[(5-bromopyrimidin-2-yl)oxy]-N,N-dimethylcyclopentan-1-amine exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological responses. Further research is needed to elucidate the exact mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
2-[(5-bromopyrimidin-2-yl)oxy]ethanol: : This compound has a similar structure but with an ethan-1-ol group instead of cyclopentanamine.
2-[(5-bromopyrimidin-2-yl)oxy]propan-2-ol: : This compound features a propan-2-ol group instead of cyclopentanamine.
Uniqueness
2-[(5-bromopyrimidin-2-yl)oxy]-N,N-dimethylcyclopentan-1-amine is unique due to its cyclopentanamine group, which can influence its reactivity and interactions compared to similar compounds. This structural difference may lead to distinct biological and chemical properties.
Properties
IUPAC Name |
2-(5-bromopyrimidin-2-yl)oxy-N,N-dimethylcyclopentan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrN3O/c1-15(2)9-4-3-5-10(9)16-11-13-6-8(12)7-14-11/h6-7,9-10H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYOCJXNETICLBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCCC1OC2=NC=C(C=N2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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